2-Amino-5-(dimethylamino)benzoic acid
Overview
Description
2-Amino-5-(dimethylamino)benzoic acid is a chemical compound with the CAS Number: 20129-87-7 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 2-amino-5-(dimethylamino)benzoic acid .
Synthesis Analysis
The synthesis of a similar compound, 2-Chloro-5-nitro benzoic acid, involves adding it to a 40% dimethylamine aqueous solution at room temperature and then heating at 60-65°C for 3 hours . The reaction mixture is then chilled to 0°C and acidified with dilute acetic acid .Molecular Structure Analysis
The InChI code for 2-Amino-5-(dimethylamino)benzoic acid is 1S/C9H12N2O2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound .Scientific Research Applications
Synthesis of Lanthanide Complexes
2-Amino-5-(dimethylamino)benzoic acid can be used in the synthesis of lanthanide complexes . These complexes have a wide range of applications due to their structural composition and ionic properties . For example, two isostructural lanthanide complexes were synthesized by solvent evaporation with 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine as ligands . The effects of 5,5′-DM-2,2′-bipy and 3-N,N-DMHBA on lanthanide complexes were analyzed from the viewpoint of energy transfer .
Fluorescence Properties
The fluorescence spectra of complex 2 were studied and the fluorescence lifetime values were determined, and the energy transfer mechanism of complex 2 was elucidated . This shows that 2-Amino-5-(dimethylamino)benzoic acid can be used in the study of fluorescence properties.
Thermodynamics
The low-temperature heat capacity of the complexes were obtained within the temperature range of 1.9 to 300 K . The thermodynamic function was calculated by heat capacity fitting . This indicates that 2-Amino-5-(dimethylamino)benzoic acid can be used in thermodynamics research.
Pharmaceutical Research
In the realm of pharmaceutical research, 2-Amino-5-(dimethylamino)benzoic acid shines as a crucial building block in the synthesis of innovative drug candidates . Its distinct chemical structure and properties enable the development of targeted therapies, addressing a spectrum of health conditions and improving patient outcomes .
Chemical and Organic Intermediate
2-Amino-5-(dimethylamino)benzoic acid is used as a chemical and organic intermediate . It is used in the synthesis of various chemical compounds.
Solubility Studies
2-Amino-5-(dimethylamino)benzoic acid is insoluble in water . This property can be used in solubility studies.
Mechanism of Action
Target of Action
Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with proteins like replicase polyprotein 1ab and orf1a polyprotein in sars-cov .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including direct binding or modulation of enzymatic activity .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, potentially leading to downstream effects such as modulation of cellular processes .
Pharmacokinetics
Similar compounds like 4-(dimethylamino)benzoic acid have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound.
Result of Action
It can be inferred from related compounds that its action could lead to a variety of cellular responses, potentially including changes in cellular signaling, gene expression, or metabolic activity .
properties
IUPAC Name |
2-amino-5-(dimethylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUSSRKLREISB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20129-87-7 | |
Record name | 2-amino-5-(dimethylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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